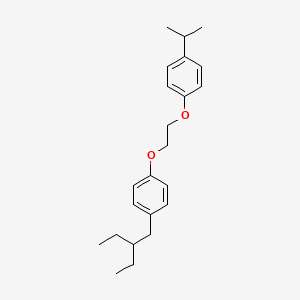
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- is a complex organic compound that belongs to the class of aromatic hydrocarbons
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- typically involves multi-step organic reactions. The process may start with the functionalization of the benzene ring through Friedel-Crafts alkylation, followed by etherification and other substitution reactions. Common reagents used in these reactions include alkyl halides, phenols, and strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
科学的研究の応用
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-methylphenoxy)ethoxy)-
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-ethylphenoxy)ethoxy)-
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-propylphenoxy)ethoxy)-
Uniqueness
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
125796-94-3 |
|---|---|
分子式 |
C23H32O2 |
分子量 |
340.5 g/mol |
IUPAC名 |
1-(2-ethylbutyl)-4-[2-(4-propan-2-ylphenoxy)ethoxy]benzene |
InChI |
InChI=1S/C23H32O2/c1-5-19(6-2)17-20-7-11-22(12-8-20)24-15-16-25-23-13-9-21(10-14-23)18(3)4/h7-14,18-19H,5-6,15-17H2,1-4H3 |
InChIキー |
ZTAGGBZBWJBMBS-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)


![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
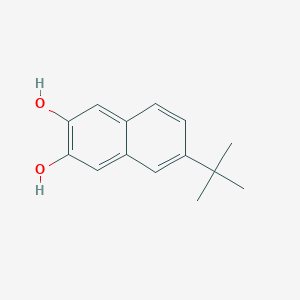

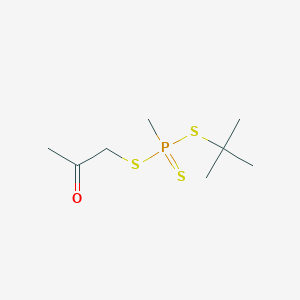
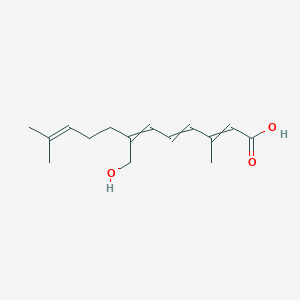
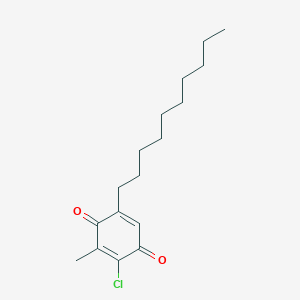
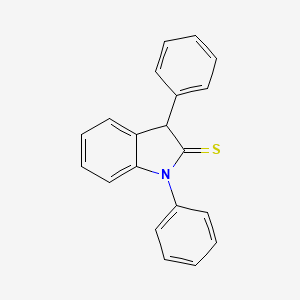
![2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one](/img/structure/B14300233.png)
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)
![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)

